Cas no 2228904-07-0 (1-{bicyclo2.2.1hept-5-en-2-yl}cyclobutan-1-amine)

1-{Bicyclo[2.2.1]hept-5-en-2-yl}cyclobutan-1-amine is a specialized bicyclic amine compound featuring a norbornene (bicyclo[2.2.1]heptene) scaffold fused with a cyclobutylamine moiety. This structure imparts unique steric and electronic properties, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The rigid bicyclic framework enhances stability, while the amine functionality allows for further derivatization, enabling applications in asymmetric catalysis and ligand design. Its reactivity profile supports selective transformations, including ring-opening and cross-coupling reactions. The compound’s balanced lipophilicity and constrained geometry also make it suitable for drug discovery, where it may serve as a building block for bioactive molecules with improved pharmacokinetic properties.
1-{bicyclo2.2.1hept-5-en-2-yl}cyclobutan-1-amine structure
2228904-07-0 structure
Product name:1-{bicyclo2.2.1hept-5-en-2-yl}cyclobutan-1-amine
CAS No:2228904-07-0
MF:C11H17N
MW:163.259382963181
CID:6352435
PubChem ID:165617182

1-{bicyclo2.2.1hept-5-en-2-yl}cyclobutan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-{bicyclo2.2.1hept-5-en-2-yl}cyclobutan-1-amine
    • 1-{bicyclo[2.2.1]hept-5-en-2-yl}cyclobutan-1-amine
    • 2228904-07-0
    • EN300-1823236
    • Inchi: 1S/C11H17N/c12-11(4-1-5-11)10-7-8-2-3-9(10)6-8/h2-3,8-10H,1,4-7,12H2
    • InChI Key: OAZKHSLHTDRULY-UHFFFAOYSA-N
    • SMILES: NC1(CCC1)C1CC2C=CC1C2

Computed Properties

  • Exact Mass: 163.136099547g/mol
  • Monoisotopic Mass: 163.136099547g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 227
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 26Ų

1-{bicyclo2.2.1hept-5-en-2-yl}cyclobutan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1823236-1g
1-{bicyclo[2.2.1]hept-5-en-2-yl}cyclobutan-1-amine
2228904-07-0
1g
$986.0 2023-09-19
Enamine
EN300-1823236-5g
1-{bicyclo[2.2.1]hept-5-en-2-yl}cyclobutan-1-amine
2228904-07-0
5g
$2858.0 2023-09-19
Enamine
EN300-1823236-2.5g
1-{bicyclo[2.2.1]hept-5-en-2-yl}cyclobutan-1-amine
2228904-07-0
2.5g
$1931.0 2023-09-19
Enamine
EN300-1823236-10g
1-{bicyclo[2.2.1]hept-5-en-2-yl}cyclobutan-1-amine
2228904-07-0
10g
$4236.0 2023-09-19
Enamine
EN300-1823236-0.5g
1-{bicyclo[2.2.1]hept-5-en-2-yl}cyclobutan-1-amine
2228904-07-0
0.5g
$946.0 2023-09-19
Enamine
EN300-1823236-0.1g
1-{bicyclo[2.2.1]hept-5-en-2-yl}cyclobutan-1-amine
2228904-07-0
0.1g
$867.0 2023-09-19
Enamine
EN300-1823236-0.05g
1-{bicyclo[2.2.1]hept-5-en-2-yl}cyclobutan-1-amine
2228904-07-0
0.05g
$827.0 2023-09-19
Enamine
EN300-1823236-1.0g
1-{bicyclo[2.2.1]hept-5-en-2-yl}cyclobutan-1-amine
2228904-07-0
1g
$986.0 2023-06-03
Enamine
EN300-1823236-5.0g
1-{bicyclo[2.2.1]hept-5-en-2-yl}cyclobutan-1-amine
2228904-07-0
5g
$2858.0 2023-06-03
Enamine
EN300-1823236-10.0g
1-{bicyclo[2.2.1]hept-5-en-2-yl}cyclobutan-1-amine
2228904-07-0
10g
$4236.0 2023-06-03

Additional information on 1-{bicyclo2.2.1hept-5-en-2-yl}cyclobutan-1-amine

Comprehensive Overview of 1-{bicyclo[2.2.1]hept-5-en-2-yl}cyclobutan-1-amine (CAS No. 2228904-07-0): Properties, Applications, and Industry Insights

1-{bicyclo[2.2.1]hept-5-en-2-yl}cyclobutan-1-amine (CAS No. 2228904-07-0) is a specialized organic compound with a unique bicyclic structure, combining a norbornene moiety with a cyclobutylamine group. This molecular architecture makes it a valuable intermediate in pharmaceutical research, material science, and fine chemical synthesis. Its steric hindrance and ring strain properties have garnered attention for applications in drug discovery and polymer chemistry, particularly in designing high-performance materials.

Recent trends in green chemistry and sustainable synthesis have amplified interest in compounds like 1-{bicyclo[2.2.1]hept-5-en-2-yl}cyclobutan-1-amine. Researchers are exploring its potential as a bioisostere in medicinal chemistry, where it could replace traditional aromatic amines to improve metabolic stability. Additionally, its rigid scaffold is being investigated for 3D-printed polymers and advanced coatings, aligning with the demand for lightweight, durable materials in aerospace and automotive industries.

The synthesis of CAS No. 2228904-07-0 typically involves cycloaddition reactions or catalytic hydrogenation, with optimization efforts focusing on atom economy and low-waste processes. Analytical characterization via NMR spectroscopy and mass spectrometry confirms its high purity, a critical factor for GMP-compliant applications. Industry reports highlight its growing role in peptide mimetics and small-molecule inhibitors, addressing challenges in oncology and CNS drug development.

From an SEO perspective, common queries related to this compound include "norbornene derivatives in drug design," "cyclobutylamine synthesis methods," and "CAS 2228904-07-0 suppliers." These reflect broader market interests in custom synthesis and scalable production. Notably, the compound’s chiral centers also make it relevant to discussions on enantioselective catalysis, a hot topic in asymmetric synthesis forums.

In material science, the bicyclo[2.2.1]heptene core of 1-{bicyclo[2.2.1]hept-5-en-2-yl}cyclobutan-1-amine offers exceptional thermal stability, prompting studies in high-temperature adhesives and epoxy resins. Its compatibility with click chemistry protocols further expands utility in bioconjugation and nanomaterial functionalization. As industries prioritize multifunctional additives, this compound’s dual reactivity (amine and alkene) positions it as a versatile building block.

Regulatory and safety profiles of CAS No. 2228904-07-0 emphasize proper handling under standard laboratory conditions, with no significant environmental hazards reported. Its inclusion in patent literature for innovative therapeutics underscores its commercial potential, particularly in orphan drug formulations. Future research may explore its photophysical properties for OLED materials or catalysis, bridging gaps between organic chemistry and renewable energy technologies.

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